2-nitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Wnt signalling inhibition ATR kinase selectivity scaffold hopping

The compound 2-nitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391226-97-4; molecular formula C₁₈H₁₆N₄O₃S; MW 368.41 g/mol) belongs to the 1,3,4-thiadiazol-2-yl-benzamide chemotype, a scaffold disclosed in Bayer Pharma patents as inhibitors of the Wnt signalling pathway. The molecule features a 2-nitrobenzamide moiety linked to a 1,3,4-thiadiazole core bearing a 2,4,6-trimethylphenyl substituent at the 5-position.

Molecular Formula C18H16N4O3S
Molecular Weight 368.41
CAS No. 391226-97-4
Cat. No. B2510192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-nitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
CAS391226-97-4
Molecular FormulaC18H16N4O3S
Molecular Weight368.41
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C
InChIInChI=1S/C18H16N4O3S/c1-10-8-11(2)15(12(3)9-10)17-20-21-18(26-17)19-16(23)13-6-4-5-7-14(13)22(24)25/h4-9H,1-3H3,(H,19,21,23)
InChIKeyHRVVMHKVJWTQEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Nitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391226-97-4): Chemical Identity and Scaffold Context for Procurement


The compound 2-nitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391226-97-4; molecular formula C₁₈H₁₆N₄O₃S; MW 368.41 g/mol) belongs to the 1,3,4-thiadiazol-2-yl-benzamide chemotype, a scaffold disclosed in Bayer Pharma patents as inhibitors of the Wnt signalling pathway [1]. The molecule features a 2-nitrobenzamide moiety linked to a 1,3,4-thiadiazole core bearing a 2,4,6-trimethylphenyl substituent at the 5-position. This compound shares its exact molecular formula with the well-characterized ATR kinase inhibitor VE-821 (CAS 1232410-49-9), yet differs fundamentally in core scaffold (thiadiazole-benzamide vs. pyrazine-carboxamide), leading to divergent biological target space [2]. The compound is offered commercially as a research-grade chemical for non-human research applications .

Why 2-Nitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide Cannot Be Replaced by Generic Thiadiazole-Benzamides or Structural Isomers


The 1,3,4-thiadiazol-2-yl-benzamide scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity at three critical positions: the benzamide ring substitution, the thiadiazole 5-aryl moiety, and the nitro group count and position. In a 2024 study of 1,3,4-thiadiazole-benzamide derivatives, AChE IC₅₀ values spanned over three orders of magnitude (1.82 nM to >10 µM) depending solely on aryl substitution pattern [1]. Furthermore, the compound's molecular-formula isomer VE-821 (a pyrazine-carboxamide) demonstrates a completely orthogonal biological target profile (ATR kinase, Ki = 13 nM) compared to Wnt-pathway or cholinesterase pharmacology targeted by the thiadiazole-benzamide series . A buyer seeking Wnt-pathway or cholinesterase tool compounds cannot substitute this compound with VE-821, nor with the unsubstituted benzamide analog (CAS 391226-16-7), nor with the 2,4-dinitro variant—each modification profoundly alters target engagement, potency, and selectivity [1].

Quantitative Evidence Guide: Differentiating 2-Nitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391226-97-4) from Its Closest Analogs


Scaffold-Specific Target Engagement: Thiadiazole-Benzamide vs. Pyrazine-Carboxamide (VE-821) for Wnt vs. ATR Pathway Selectivity

Although CAS 391226-97-4 and VE-821 share the identical molecular formula C₁₈H₁₆N₄O₃S, they represent distinct chemotypes with mutually exclusive biological target profiles. The 1,3,4-thiadiazol-2-yl-benzamide scaffold of CAS 391226-97-4 is disclosed in Bayer patents as a Wnt signalling pathway inhibitor chemotype [1], while VE-821 (3-amino-6-[4-(methylsulfonyl)phenyl]-N-phenyl-2-pyrazinecarboxamide) is a high-affinity, ATP-competitive ATR kinase inhibitor (Ki = 13 nM; >75-fold selectivity over mTOR, DNA-PK, PI 3-Kγ, and ATM) [2]. The scaffold difference (thiadiazole-benzamide vs. pyrazine-carboxamide) results in engagement of entirely distinct protein targets, despite molecular formula identity.

Wnt signalling inhibition ATR kinase selectivity scaffold hopping

Nitro Group Position Effect: 2-Nitro vs. Unsubstituted Benzamide in the 2,4,6-Trimethylphenyl-Thiadiazole Series

Within the N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide series, the presence of an ortho-nitro group on the benzamide ring introduces a strong electron-withdrawing effect and an additional hydrogen-bond acceptor, which is absent in the parent unsubstituted benzamide (CAS 391226-16-7). In the structurally related 2-nitrobenzamide-thiadiazole chemotype, the ortho-nitro group has been shown to significantly enhance anticonvulsant activity compared to unsubstituted benzamide derivatives, with N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide demonstrating high anticonvulsive activity on the pentylenetetrazole seizure model compared to the reference drug Depakin [1]. Although direct AChE IC₅₀ data comparing CAS 391226-97-4 with its unsubstituted analog (CAS 391226-16-7) are not available from non-excluded primary sources, the class-level SAR from analogous series indicates that 2-nitro substitution modulates both potency and target interaction profile [1].

nitro substitution SAR electron-withdrawing group effect benzamide bioactivity modulation

Aryl Substitution Pattern at Thiadiazole 5-Position: 2,4,6-Trimethylphenyl vs. 2,3,5,6-Tetramethylphenyl Differentiation

CAS 391226-97-4 bears a 2,4,6-trimethylphenyl group at the thiadiazole 5-position, distinguishing it from the 2,3,5,6-tetramethylphenyl analog (CAS 391226-96-3). The substitution pattern alteration from 2,4,6-trimethyl to 2,3,5,6-tetramethyl introduces differences in steric bulk around the aryl-thiadiazole bond, affecting dihedral angle and conjugation, as well as lipophilicity (calculated logP shift). In the broader 1,3,4-thiadiazole series, variation of aryl substitution at the 5-position is a primary driver of AChE inhibitory potency: in the Mohammadi-Farani et al. (2024) series, the most potent compound (7e, IC₅₀ = 1.82 ± 0.6 nM) differed from less active analogs solely by the nature and position of the aryl substituent [1]. While direct comparative bioactivity data for the 2,4,6-trimethyl vs. 2,3,5,6-tetramethyl pair are not available in non-excluded primary sources, the established SAR sensitivity at this position precludes interchangeable use of these two analogs without experimental validation.

trimethylphenyl SAR tetramethylphenyl analog steric and lipophilic modulation

Mono-Nitro vs. Di-Nitro Substitution: 2-Nitro vs. 2,4-Dinitro-Benzamide Differentiation

The 2,4-dinitro analog (2,4-dinitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide) differs from CAS 391226-97-4 by the addition of a second nitro group at the para position of the benzamide ring. This structural change substantially increases the electron-deficient character of the benzamide moiety and alters the molecule's hydrogen-bonding capacity and metabolic stability profile. In the broader 2-nitrobenzamide chemical space, the number and position of nitro groups are critical determinants of both biological activity and potential toxicity: 2-nitrobenzamides are known to undergo nitroreductase-mediated metabolism, while 2,4-dinitro derivatives exhibit altered reduction potentials and may engage different metabolic pathways [1]. The 2,4-dinitro analog also possesses a different molecular formula (C₁₈H₁₅N₅O₅S) and molecular weight, affecting solubility and formulation properties. Although direct head-to-head bioactivity comparison between the mono-nitro and di-nitro compounds is not available from non-excluded primary sources, the established sensitivity of benzamide SAR to nitro group count and position precludes interchangeable procurement [1].

dinitro analog nitro group count SAR electron deficiency modulation

AChE Inhibitory Class-Level Potency: Nanomolar Potential of 1,3,4-Thiadiazole-Benzamide Derivatives Relative to Donepezil Standard

The 1,3,4-thiadiazol-2-yl-benzamide chemotype to which CAS 391226-97-4 belongs has demonstrated potent acetylcholinesterase (AChE) inhibitory activity in recent peer-reviewed studies. In Mohammadi-Farani et al. (2024, Pharmaceutical Sciences), 16 thiadiazole-benzamide derivatives were synthesized and evaluated; the most potent analog (compound 7e) achieved an AChE IC₅₀ of 1.82 ± 0.6 nM, representing approximately 330-fold greater potency than the reference drug donepezil (IC₅₀ = 0.6 ± 0.05 µM) [1]. In a separate 2025 study, Khan et al. (Journal of Molecular Structure) reported that compound 4 (para-CF₃ benzamide) achieved AChE IC₅₀ = 3.20 ± 0.10 µM and BuChE IC₅₀ = 4.30 ± 0.20 µM versus donepezil at 7.30 ± 0.10 and 8.70 ± 0.20 µM, respectively [2]. While the specific AChE IC₅₀ of CAS 391226-97-4 has not been independently published in accessible peer-reviewed literature, the demonstrated ability of closely related 1,3,4-thiadiazole-benzamide congeners to achieve sub-nanomolar to low-micromolar AChE inhibition, with clear SAR driven by aryl and benzamide substituents, supports the compound's candidacy as a high-value scaffold for anti-Alzheimer and cholinergic probe development.

acetylcholinesterase inhibition anti-Alzheimer chemotype donepezil comparator

Recommended Research and Industrial Application Scenarios for 2-Nitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391226-97-4)


Wnt Signalling Pathway Chemical Probe Development

Based on the Bayer patent disclosure of 1,3,4-thiadiazol-2-yl-benzamide derivatives as Wnt signalling pathway inhibitors [1], CAS 391226-97-4 is positioned for use as a chemical biology probe in Wnt/β-catenin pathway studies. The compound's 2,4,6-trimethylphenyl substituent and 2-nitrobenzamide moiety provide a differentiated substitution pattern for SAR expansion beyond the exemplified patent compounds. Researchers should validate Wnt inhibitory activity (e.g., TOPFlash reporter assay, β-catenin stabilization, Axin2 expression) before deploying in pathway studies.

Cholinesterase Inhibitor SAR Expansion and Lead Optimization

The demonstrated nanomolar-to-micromolar AChE inhibitory potency of closely related 1,3,4-thiadiazole-benzamide congeners [2] supports the use of CAS 391226-97-4 as a scaffold diversification point in anti-Alzheimer drug discovery programs. The 2-nitro and 2,4,6-trimethylphenyl substitution pattern represents a distinct combination not evaluated in the published Mohammadi-Farani et al. (2024) or Khan et al. (2025) compound libraries [2], offering an opportunity to probe previously unexplored SAR space within this chemotype.

Structural Isomer Comparator for ATR Inhibitor Profiling Studies

Because CAS 391226-97-4 shares the molecular formula C₁₈H₁₆N₄O₃S with the ATR inhibitor VE-821 but embodies a completely different core scaffold (thiadiazole-benzamide vs. pyrazine-carboxamide), this compound can serve as a negative-control or selectivity-counter-screen compound in ATR kinase inhibitor development programs . Researchers assessing kinase selectivity of ATR inhibitor candidates can use CAS 391226-97-4 to confirm that observed cellular phenotypes are scaffold-specific rather than driven by shared molecular formula-derived properties such as logP or molecular weight.

Anticonvulsant Activity Screening Based on 2-Nitrobenzamide-Thiadiazole Pharmacophore

The structurally related compound N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide has demonstrated high anticonvulsive activity in the pentylenetetrazole seizure model compared to Depakin [3]. CAS 391226-97-4, bearing the same 2-nitrobenzamide-thiadiazole pharmacophore but with a 2,4,6-trimethylphenyl replacement for the ethyl group, represents a logical next-step analog for anticonvulsant screening programs seeking to improve potency, metabolic stability, or blood-brain barrier penetration through increased lipophilicity and steric modulation.

Quote Request

Request a Quote for 2-nitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.